molecular formula C20H18FN3O B2870409 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1311776-14-3

2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2870409
CAS No.: 1311776-14-3
M. Wt: 335.382
InChI Key: LVCKXUJIOGFLNW-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a fluorine atom, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxamide group. Common synthetic routes may involve nucleophilic substitution reactions, where a leaving group on the pyridine ring is replaced by a fluorine atom using reagents such as hydrofluoric acid or fluoroboric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom or other substituents on the pyridine ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. The pyridine ring and carboxamide group can also contribute to the compound’s overall binding and activity by providing additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and carboxamides, such as:

  • 2-fluoropyridine
  • N-[(2-methylphenyl)methyl]pyridine-4-carboxamide
  • N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Uniqueness

What sets 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide apart from these similar compounds is the combination of the fluorine atom, the specific substitution pattern on the pyridine ring, and the presence of both the 2-methylphenyl and pyridin-2-yl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-fluoro-N-[(2-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-15-6-2-3-7-17(15)13-24(14-18-8-4-5-10-22-18)20(25)16-9-11-23-19(21)12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCKXUJIOGFLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2=CC=CC=N2)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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